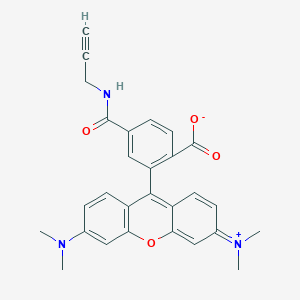
TAMRA alkyne, 6-isomer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethylrhodamine (TAMRA) alkyne, pure 6-isomer. TAMRA is a popular dye that is used in qPCR and other applications. It forms a FRET pair with FAM (serving as an acceptor). This product is a terminal alkyne for copper-catalyzed Click chemistry. It can be conjugated with azide groups using CuAAc reaction.
Scientific Research Applications
Synthesis and Application in DNA Probes
TAMRA alkyne, particularly its 5- and 6-carboxytetramethylrhodamine (TAMRAs) isomers, are used in the synthesis of dyes suitable for DNA probes. These dyes, upon conversion into hydroxyprolinol-based phosphoramidite reagents, can be effectively used in oligonucleotide synthesis. Such synthesized TAMRA isomers, when applied to oligonucleotides, exhibit similar absorption and emission spectra, making them useful in DNA probe applications. The fluorescence quantum yield of these dyes is influenced by the presence of dG nucleosides in the adjacent region of the oligonucleotide sequence (Kvach et al., 2009).
Oligonucleotide Labeling
TAMRA alkyne is also employed in the preparation of non-nucleoside phosphoramidite reagents suitable for oligonucleotide labeling. This includes the conversion of 5- and 6-carboxy derivatives of TAMRA into these reagents, which are crucial in the labeling process of oligonucleotides (Kvach et al., 2013).
Bioreducible Thiol-Containing Dye Applications
The thiolated dimeric form of TAMRA, synthesized using 5(6)-succinimidyl TAMRA, exhibits unique spectral properties in its reduced and oxidized forms. The TAMRA disulfide dimer is particularly significant in fluorescence quenching and can be used as a fluorescent probe in cellular tracking systems, as well as a dye-labeling reagent for thiol-based applications (Christie et al., 2009).
FRET Applications in Nucleic Acid Hybridization
TAMRA, through its involvement in Fluorescence Resonance Energy Transfer (FRET) systems, plays a crucial role in signaling nucleic acid hybridization. This is particularly evident in the interaction between TAMRA and other dyes like thiazole orange, where TAMRA's fluorescence quenching properties are utilized (Algar et al., 2006).
Potassium Ion Detection
In recent studies, TAMRA has been used in conjunction with other dyes in a two-step Förster resonance energy transfer (FRET) system for the detection of potassium ions. This application utilizes the fluorescence decay dynamics of conjugated polymers and aptamer-based complexes containing TAMRA (Kim et al., 2019).
Modification of Proteins and Enzymes
TAMRA alkyne has been used in pinpoint chemical modification of proteins, as demonstrated in studies involving the 49 kDa subunit of bovine mitochondrial complex I. This application illustrates the potential of TAMRA alkyne in various chemical modifications of complex proteins and enzymes (Masuya et al., 2014).
Fluorescence Quenching Systems in Enzyme Activity Assays
TAMRA-labeled phosphate-binding tag molecules have been used to develop fluorescence-quenching assays for enzymes like alkaline phosphatases. This demonstrates TAMRA's role in developing sensitive assays for enzyme activity measurement (Shiba et al., 2017).
Apoptosis Diagnosis in Medical Research
TAMRA-labeled conjugates have been employed in apoptosis diagnosis, as in the case of a TAMRA-labeled oligonucleotide conjugate used for the detection of caspase-3 activity in apoptosis-related diseases (Kong et al., 2012).
properties
Product Name |
TAMRA alkyne, 6-isomer |
|---|---|
Molecular Formula |
C28H25N3O4 |
Molecular Weight |
467.53 |
IUPAC Name |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-(prop-2-ynylcarbamoyl)benzoate |
InChI |
InChI=1S/C28H25N3O4/c1-6-13-29-27(32)17-7-10-20(28(33)34)23(14-17)26-21-11-8-18(30(2)3)15-24(21)35-25-16-19(31(4)5)9-12-22(25)26/h1,7-12,14-16H,13H2,2-5H3,(H-,29,32,33,34) |
InChI Key |
ZKVFIMYNEWHSCO-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCC#C)C(=O)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
TAMRA alkyne, 6-isomer |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-cyclohexyl-3-[3-(naphthalen-1-ylamino)-1H-indazol-5-yl]urea](/img/structure/B1193615.png)